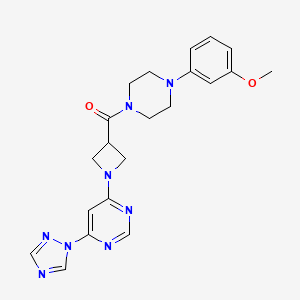![molecular formula C16H13Cl2N3O2S B2379962 2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole CAS No. 313223-86-8](/img/structure/B2379962.png)
2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole, also known as DBZ, is a chemical compound that has been the subject of extensive research in recent years. It is a potent inhibitor of the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. The Notch pathway is also implicated in various diseases, including cancer and cardiovascular disorders.
Scientific Research Applications
Antimicrobial Activity
A study on novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated significant antimicrobial activity, surpassing the efficacy of reference drugs in some cases. These findings highlight the potential use of sulfone-containing compounds in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).
Antitumor Evaluation
Another research effort focused on the synthesis and in vitro antitumor evaluation of indeno[1,2-c]pyrazoles substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems. The study identified several compounds with promising broad-spectrum antitumor activity against various subpanel tumor cell lines (Sherif A F Rostom, 2006).
COX-2 Inhibition
Research into sulfonamide-containing 1,5-diarylpyrazole derivatives for blocking cyclooxygenase-2 (COX-2) identified potent and selective inhibitors, contributing to advancements in treating conditions like rheumatoid arthritis and osteoarthritis. This work underscores the therapeutic potential of sulfonyl compounds in inflammation and pain management (T. Penning, J. Talley, et al., 1997).
Antidiabetic Potential
The synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as potential antidiabetic agents revealed significant hypoglycemic activity. These findings suggest the applicability of such compounds in developing new antidiabetic medications (H. Faidallah, M. M. Al-Mohammadi, K. Alamry, K. A. Khan, 2016).
Anticancer Activity
A study on the synthesis of pyrazinobenzimidazole derivatives and their investigation into anticancer activities revealed that specific compounds showed remarkable activity compared to standard drugs, indicating the potential of benzimidazole derivatives in cancer therapy (Ş. Demirayak, L. Yurttaş, 2014).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-12-6-5-11(9-13(12)18)24(22,23)20-7-8-21-15-4-2-1-3-14(15)19-16(21)10-20/h1-6,9H,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISQGDOBFKDKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2379884.png)



![4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate](/img/structure/B2379889.png)
![tert-butyl N-[1-(2-fluoropyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2379890.png)
![1-[6-(4,5-Dimethylimidazol-1-yl)pyridin-3-yl]ethanone](/img/structure/B2379891.png)


![2-Furyl 4-[(4-methylphenyl)carbonyl]piperazinyl ketone](/img/structure/B2379897.png)
![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2379898.png)

